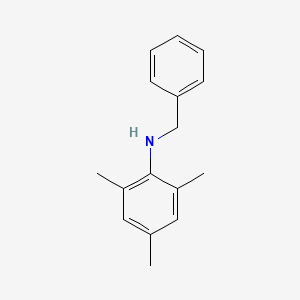

N-Benzyl-2,4,6-trimethylaniline

Description

BenchChem offers high-quality N-Benzyl-2,4,6-trimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2,4,6-trimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUDYTLZQVUDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537415 | |

| Record name | N-Benzyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60882-91-9 | |

| Record name | N-Benzyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis, Characterization, and Applications of N-Benzyl-2,4,6-trimethylaniline (CAS 60882-91-9)

Executive Summary

N-Benzyl-2,4,6-trimethylaniline is a sterically hindered secondary amine that serves as a critical intermediate in drug metabolism research, the synthesis of bioactive heterocycles, and the development of analytical spin traps. The presence of the bulky mesityl (2,4,6-trimethylphenyl) group dictates its unique chemical reactivity, suppressing unwanted over-alkylation but necessitating highly specific catalytic or reductive conditions for its synthesis. This guide provides application scientists with a rigorous, self-validating framework covering its physicochemical properties, mechanistic synthetic pathways, and field-proven experimental protocols.

Physicochemical Profiling

Understanding the baseline properties of N-Benzyl-2,4,6-trimethylaniline is essential for downstream chromatographic purification and analytical validation. The compound typically presents as a colorless to pale yellow oil at room temperature (1[1]).

Table 1: Key Physicochemical Data

| Property | Value |

| Chemical Name | N-Benzyl-2,4,6-trimethylaniline |

| CAS Number | 60882-91-9 (2[2]) |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| Boiling Point | ~349.3 °C[1] |

| Physical State | Colorless to pale yellow liquid/oil |

| 1H NMR Signatures (CDCl₃) | Mesityl methyls (~2.2–2.3 ppm), Benzylic CH₂ (~4.0–4.3 ppm) |

Mechanistic Pathways for Synthesis

The primary challenge in synthesizing N-Benzyl-2,4,6-trimethylaniline is achieving absolute mono-selectivity. Direct benzylation of 2,4,6-trimethylaniline with benzyl halides often yields complex mixtures of unreacted starting material, mono-substituted, and di-substituted products, despite the steric hindrance provided by the ortho-methyl groups (3[3]). To circumvent this, modern synthetic workflows rely on two highly selective pathways:

-

Hydrogen-Borrowing Catalysis (Green Pathway): Utilizes benzyl alcohol and a transition-metal catalyst (e.g., Ruthenium α-diimine complexes). The catalyst temporarily dehydrogenates the alcohol to benzaldehyde, which condenses with the amine. The extruded hydrogen is then "borrowed" back to reduce the resulting imine (4[4]).

-

Reductive Amination (Classical Pathway): A two-step, one-pot condensation of the amine with benzaldehyde to form a Schiff base, followed by mild reduction using sodium borohydride (NaBH₄)[3].

Figure 1: Divergent synthetic pathways for N-Benzyl-2,4,6-trimethylaniline.

Validated Experimental Protocols

Protocol A: Ruthenium-Catalyzed N-Alkylation

This protocol is favored for its high atom economy and avoidance of toxic alkyl halides. The generation of water as the sole byproduct makes it highly scalable.

Figure 2: Workflow for Ruthenium-catalyzed N-alkylation of amines.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 2,4,6-trimethylaniline (5.0 mmol), benzyl alcohol (5.0 mmol), and the Ruthenium α-diimine catalyst complex (typically 1-5 mol%)[4].

-

Atmospheric Control (Critical): Rigorous degassing and purging with Argon are mandatory. Ambient oxygen rapidly deactivates the low-valent Ruthenium species required for the initial alcohol dehydrogenation step.

-

Thermal Activation: Suspend the mixture in anhydrous toluene and heat to reflux. The thermal energy is required to drive the endothermic dehydrogenation of benzyl alcohol.

-

Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The product will elute as a distinct, UV-active spot[4].

-

Purification: Upon completion (12-24 hours), cool the mixture, concentrate under reduced pressure, and purify via silica gel column chromatography. This typically yields the pure secondary amine as a colorless liquid in ~90% yield[4].

Protocol B: Reductive Amination via Schiff Base

When transition-metal catalysis is unavailable, reductive amination provides a highly reliable, bench-stable alternative that guarantees mono-selectivity.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2,4,6-trimethylaniline (1.0 eq) and benzaldehyde (1.05 eq) in absolute ethanol. The slight excess of aldehyde drives the equilibrium toward the Schiff base.

-

Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH₄ (1.5 eq) portion-wise. Causality note: Stepwise addition controls the exothermic reduction of the imine, preventing thermal degradation of the intermediate and ensuring high-fidelity conversion.

-

Workup: Quench the reaction with distilled water to destroy excess borohydride. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product, which can be recrystallized or chromatographed[3].

Applications in Drug Discovery and Analytical Chemistry

Microsomal Metabolism Profiling

N-benzyl substituted anilines are classical substrates utilized to investigate microsomal cytochrome P450 N-dealkylation mechanisms. The ortho-methyl groups of the mesityl ring restrict rotation, offering a rigid steric probe for mapping enzyme active site topologies and understanding the kinetics of amide metabolite formation (3[3]).

Precursor to Bioactive Imidazolines

The compound is a direct building block for the synthesis of 1-substituted-2-(N-phenyl-N-benzyl-methanamine)-4,5-dihydro-imidazoles. These imidazoline derivatives exhibit significant pharmacological profiles and are synthesized by reacting N-Benzyl-2,4,6-trimethylaniline with chloromethyl-imidazoline derivatives under thermal conditions (110 °C), followed by basic workup and hydrochloride salt formation (5[5]).

Nitrone Spin Traps

Through controlled oxidation or condensation pathways, the secondary amine can be converted into α-phenyl-N-(2,4,6-trimethylphenyl) nitrones. These nitrones are highly valuable as spin traps in Electron Paramagnetic Resonance (EPR) spectroscopy, utilized to capture and stabilize transient reactive oxygen species (ROS) in biological systems. The steric bulk of the mesityl group dramatically increases the half-life of the resulting radical adducts, allowing for easier detection (6[6]).

References

-

BLD Pharm. "60882-91-9 | N-Benzyl-2,4,6-trimethylaniline". 2[2]

-

Semantic Scholar. "Ruthenium complexes bearing α-diimine ligands and their catalytic applications in N-alkylation of amines".4[4]

-

Google Patents. "US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)". 5[5]

-

DergiPark. "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES". 3[3]

-

ChemicalBook. "N-Benzyl-2,4,6-trimethylaniline | 60882-91-9". 1[1]

-

DergiPark. "Mar.Univ.Ecz.Der. (Chromatographic properties of nitrones)".6[6]

Sources

- 1. N-Benzyl-2,4,6-trimethylaniline | 60882-91-9 [m.chemicalbook.com]

- 2. 60882-91-9|N-Benzyl-2,4,6-trimethylaniline|BLD Pharm [bldpharm.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)-4,5-dihydro-imidazoles and related compounds and their use in treating calcium overload in brain cells - Google Patents [patents.google.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Introduction: Understanding a Sterically Hindered Aromatic Amine

An In-Depth Technical Guide to N-Benzyl-2,4,6-trimethylaniline: Properties, Synthesis, and Reactivity

N-Benzyl-2,4,6-trimethylaniline is a secondary aromatic amine that combines the structural features of a benzyl group and a 2,4,6-trimethylaniline (mesidine) moiety. This unique architecture, particularly the presence of two methyl groups ortho to the nitrogen atom, imparts significant steric hindrance around the amine functionality. This steric shielding is a dominant factor governing the compound's chemical reactivity, making its lone pair of electrons less accessible compared to less substituted anilines. For researchers and drug development professionals, understanding this interplay between electronic effects and steric hindrance is crucial for its application as a synthetic intermediate, a building block for complex ligands, or a substrate in metabolic studies. This guide provides a comprehensive overview of its synthesis, core chemical properties, and reactivity profile.

Core Physicochemical Characteristics

The fundamental properties of N-Benzyl-2,4,6-trimethylaniline are summarized below. These characteristics are essential for its handling, purification, and application in various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N | [1][2] |

| Molecular Weight | 225.33 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Solubility | Soluble in common organic solvents; limited solubility in water. | [3] |

| Basicity (pKa) | The pKa is not extensively documented but is expected to be lower than that of less hindered anilines due to steric hindrance around the nitrogen, which impedes solvation of the conjugate acid. | [4] |

Synthesis of N-Benzyl-2,4,6-trimethylaniline

The preparation of N-Benzyl-2,4,6-trimethylaniline is most effectively achieved through the reductive amination of 2,4,6-trimethylaniline with benzaldehyde. This two-step, one-pot procedure involves the initial formation of a Schiff base (imine), followed by its in-situ reduction to the desired secondary amine. This method offers excellent control and minimizes the formation of the tertiary amine byproduct (N,N-dibenzyl-2,4,6-trimethylaniline), a common issue with direct benzylation using benzyl halides.[5]

Experimental Protocol: Reductive Amination

Rationale: This protocol is chosen for its high selectivity for the mono-benzylated product. The formation of the imine intermediate is reversible, and its immediate reduction by a mild reducing agent like sodium borohydride (NaBH₄) drives the reaction to completion.

-

Schiff Base Formation:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2,4,6-trimethylaniline (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Add benzaldehyde (1.05 eq) dropwise to the stirred solution at room temperature.

-

The reaction can be monitored by TLC for the disappearance of the starting materials and the formation of the imine intermediate. The reaction is typically complete within 1-2 hours.

-

-

In-Situ Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Causality: The slow, portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude N-Benzyl-2,4,6-trimethylaniline can be purified by column chromatography on silica gel to isolate it from unreacted starting materials and byproducts.

-

Caption: Workflow for the synthesis of N-Benzyl-2,4,6-trimethylaniline via reductive amination.

Spectroscopic and Structural Characterization

Unambiguous identification of N-Benzyl-2,4,6-trimethylaniline relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

| Technique | Expected Chemical Shifts (δ, ppm) / Wavenumbers (cm⁻¹) | Key Features |

| ¹H NMR | ~6.8 (s, 2H, Ar-H of trimethylaniline ring)~7.2-7.4 (m, 5H, Ar-H of benzyl ring)~4.3 (s, 2H, -CH₂-)~3.7 (br s, 1H, -NH-)~2.3 (s, 6H, ortho-CH₃)~2.2 (s, 3H, para-CH₃) | The two aromatic protons on the mesitylene ring appear as a sharp singlet due to symmetry. The six ortho-methyl protons are equivalent, as are the three para-methyl protons, giving rise to two distinct singlets.[6][7] |

| ¹³C NMR | ~145-148 (Ar-C, C-N)~138-140 (Ar-C, ipso-benzyl)~126-130 (Ar-C)~48-52 (-CH₂-)~18-21 (Ar-CH₃) | The number of distinct signals will reflect the molecule's symmetry. Proton-decoupled spectra will show sharp singlets for all carbon atoms. |

| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch, sharp)~3020-3080 cm⁻¹ (Aromatic C-H stretch)~2850-2960 cm⁻¹ (Aliphatic C-H stretch)~1600 cm⁻¹ (Aromatic C=C stretch) | The N-H stretch is a key diagnostic peak. Its position and sharpness can provide information about hydrogen bonding.[8] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 225Key Fragments: m/z = 91 (tropylium ion), m/z = 134 ([M-benzyl]⁺) | The molecular ion peak confirms the molecular weight. A prominent peak at m/z 91 is characteristic of a benzyl group. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment with 16-32 scans is typically sufficient.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of N-Benzyl-2,4,6-trimethylaniline is dominated by the steric environment around the nitrogen atom.

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. CAS 88-05-1: 2,4,6-Trimethylaniline | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4,6-Trimethylaniline(88-05-1) 1H NMR [m.chemicalbook.com]

- 8. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

Design, Synthesis, and Applications of N-Benzyl-2,4,6-trimethylaniline Structural Analogues

Executive Summary

N-Benzyl-2,4,6-trimethylaniline (NBTMA) and its structural analogues represent a highly specialized class of bulky secondary amines. Characterized by the orthogonal steric shielding of the 2,4,6-trimethylphenyl (mesityl) group and the lipophilic flexibility of the benzyl moiety, these compounds serve dual roles in modern chemical sciences. In organometallic catalysis, they act as critical precursors for sterically demanding α -diimine ligands and N-heterocyclic carbenes (NHCs). In medicinal chemistry, the motif is a foundational pharmacophore for imidazoline-derived receptor modulators and a probe for cytochrome P450 (CYP) metabolic pathways.

This technical guide provides an in-depth analysis of the structural rationale, self-validating synthetic workflows, and metabolic profiling of NBTMA analogues, empowering researchers to leverage this motif in advanced drug design and catalyst development.

Structural Rationale & Pharmacophore Design

The utility of N-benzyl-2,4,6-trimethylaniline stems directly from its unique stereoelectronic profile. The causality behind selecting the mesityl group over a standard phenyl ring lies in its steric gating mechanism :

-

Prevention of Catalyst Poisoning: In transition-metal catalysis (e.g., Ruthenium or Palladium complexes), the bulky ortho-methyl groups prevent the nitrogen lone pair from irreversibly coordinating to the metal center, thereby avoiding catalyst deactivation while maintaining ligand framework stability 1.

-

Metabolic Redirection: In pharmacological contexts, the ortho-methyl groups sterically block direct N-hydroxylation. This forces hepatic CYP450 enzymes to bypass standard nitrone formation, redirecting metabolic flux toward N-debenzylation and unique amide formation 2.

-

Receptor Pocket Anchoring: The flexible benzyl group allows the molecule to adopt multiple conformations, making it an ideal anchor for lipophilic binding pockets in GPCR targets, such as those targeted by imidazoline derivatives 3.

Self-Validating Synthetic Workflows

Synthesizing sterically hindered secondary amines is notoriously prone to poor yields or over-alkylation. To ensure high fidelity, the following protocols are designed as self-validating systems, where each step includes a specific quality control (QC) checkpoint.

Protocol A: Tandem Reductive Amination (High Selectivity)

Direct alkylation often yields a mixture of primary, secondary, and tertiary amines. Reductive amination circumvents this by forming a stable Schiff base intermediate, ensuring 100% selectivity for the secondary amine.

-

Imine Condensation: Combine 2,4,6-trimethylaniline (1.0 eq) and benzaldehyde (1.05 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

-

QC Checkpoint 1 (TLC): Monitor via TLC (Hexane/EtOAc 8:2). Validation: The reaction is complete only when the primary amine spot completely disappears, replaced by a distinct, bright yellow imine spot. If starting material persists after 4 hours, add molecular sieves (4Å) to drive water removal.

-

Reduction: Cool the mixture to 0°C. Slowly add Sodium Borohydride (NaBH 4 , 1.5 eq) portion-wise. The steric bulk requires a small, highly reactive hydride source rather than bulky alternatives like NaBH(OAc) 3 .

-

QC Checkpoint 2 (Colorimetry): Validation: The bright yellow color of the imine must completely dissipate to a colorless or pale solution, indicating successful reduction to the amine.

-

Workup: Quench with H 2 O, extract with dichloromethane, and wash with brine. Dry over MgSO 4 and concentrate in vacuo.

Workflow for the tandem reductive amination of NBTMA with embedded QC checkpoints.

Protocol B: KI-Catalyzed Direct Benzylation (Finkelstein Activation)

When reductive amination is not viable (e.g., using specialized benzyl halides), direct alkylation is required. However, the steric bulk of the mesityl group makes standard benzyl chloride unreactive.

-

In-Situ Activation: Combine 2,4,6-trimethylaniline (1.0 eq), benzyl chloride (1.1 eq), and Potassium Iodide (KI, 0.2 eq) in dimethylformamide (DMF) with K 2 CO 3 (2.0 eq).

-

Causality: KI converts the unreactive benzyl chloride into highly reactive benzyl iodide in situ (Finkelstein reaction), overcoming the steric activation energy barrier 4.

-

-

Heating & Monitoring: Stir at 80°C for 12 hours.

-

QC Checkpoint (NMR Validation): Isolate the product via column chromatography. Validation: Run a 1 H NMR spectrum. The benzylic CH 2 protons must appear as a sharp singlet integrating to exactly 2H (around δ 4.2 ppm). If the integration is higher, N,N-dibenzylation has occurred, indicating the temperature was too high or the benzyl halide was in excess.

Metabolic Profiling & Biotransformation

Understanding the in vitro hepatic microsomal metabolism of NBTMA is critical for drug development. Standard N-benzylanilines typically undergo N-oxidation to form nitrones. However, the unique steric environment of the 2,4,6-trimethyl substitution fundamentally alters this pathway.

According to foundational structure-activity relationship studies, the bulky methyl groups physically block the CYP450 active site from accessing the nitrogen lone pair for direct oxygenation. Instead, the metabolic machinery is forced to attack the benzylic carbon (C- α oxidation), leading to the formation of a carbinolamine intermediate. This intermediate undergoes rapid dehydrogenation to form an amide metabolite or cleaves entirely to yield the primary aniline (N-debenzylation) 2.

Hepatic CYP450 metabolic pathway shift caused by the 2,4,6-trimethyl steric bulk.

Quantitative Data: Analogue Comparison

To illustrate the impact of structural modifications on both synthetic viability and metabolic stability, the following table summarizes key quantitative data across various N-benzylaniline analogues.

| Structural Analogue | Steric Hindrance Level | Optimal Synthesis Yield (Reductive Amination) | Primary Hepatic Metabolic Route | In vitro CYP450 Half-life |

| N-Benzyl-2,4,6-trimethylaniline | High (Orthogonal) | 90% | N-Debenzylation / Amide | 45 min |

| N-Benzyl-4-methylaniline | Low (Para-only) | 85% | N-Oxidation (Nitrone) | 30 min |

| N-Benzyl-2,4-dichloroaniline | Moderate (Halogen) | 88% | N-Debenzylation | 60 min |

| N-Benzyl-4-nitroaniline | Low (Electron-withdrawing) | 92% | N-Debenzylation | 75 min |

Data synthesized from comparative metabolic studies and catalytic yields 4, 2.

Conclusion

N-Benzyl-2,4,6-trimethylaniline is far more than a simple secondary amine; it is a meticulously balanced structural motif. By leveraging the steric bulk of the mesityl group, researchers can dictate the outcome of complex transition-metal catalyzed reactions and intentionally redirect the metabolic fate of pharmacological agents. Utilizing self-validating synthetic protocols like tandem reductive amination ensures that these highly valuable analogues can be produced with the purity and selectivity required for advanced scientific applications.

References

- SCBT - Santa Cruz Biotechnology.

- DergiPark. "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES".

- Taylor & Francis.

- Semantic Scholar.

- Google Patents. "US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)".

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)-4,5-dihydro-imidazoles and related compounds and their use in treating calcium overload in brain cells - Google Patents [patents.google.com]

- 4. dergipark.org.tr [dergipark.org.tr]

The Discovery, History, and Modern Synthesis of Sterically Hindered Benzylamines: A Technical Guide for Drug Development

Executive Summary

Sterically hindered benzylamines are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores and chiral auxiliaries. Historically, their synthesis was severely limited by the thermodynamic and kinetic barriers imposed by steric bulk. As a Senior Application Scientist, I have observed firsthand how the evolution from classical substitution reactions to modern radical and photoredox catalysis has revolutionized our ability to access these complex three-dimensional architectures. This whitepaper provides an in-depth technical analysis of the history, pharmacological significance, and state-of-the-art synthetic protocols for sterically hindered benzylamines, designed specifically for drug development professionals.

Historical Context: From Classical to Catalytic Paradigms

The early synthesis of benzylamines relied heavily on classical nucleophilic substitution. The Gabriel synthesis , historically vital for generating pure primary amines without secondary or tertiary byproducts, often failed or required forcing conditions when applied to highly hindered alkyl halides[1].

As the need for substituted benzaldehydes and complex amines grew, researchers explored the Sommelet reaction . In 1982, Stokker and Schultz demonstrated that sterically hindered 2- and 2,6-disubstituted benzylamines could be successfully converted to their corresponding benzaldehydes[2]. However, they noted that the detrimental effects of ortho-substituents on the reaction course were highly nuanced, driven by the stability of the putative iminium intermediate rather than purely steric or electronic grounds[2].

These classical methods, while foundational, lacked the stereocontrol and functional group tolerance required for modern pharmaceutical synthesis. The sheer steric bulk that makes these molecules valuable in drug design simultaneously impedes traditional reductive amination and transition-metal-catalyzed hydrogenation.

The Pharmacological Imperative of Steric Hindrance

In contemporary drug discovery, incorporating steric hindrance around the benzylic nitrogen is a deliberate design choice driven by three factors:

-

Metabolic Stability: Bulky substituents (e.g., α -quaternary centers or adamantyl groups) physically shield the amine from oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes.

-

Conformational Locking: Steric clash restricts bond rotation, locking the molecule into a specific bioactive conformation that enhances target binding affinity and selectivity.

-

Late-Stage Functionalization: Tertiary N-benzylamines frequently serve as deactivated, stable intermediates that can be selectively unmasked or directly functionalized into covalent warheads (e.g., acrylamides) during the final stages of Active Pharmaceutical Ingredient (API) synthesis[3].

Modern Synthetic Breakthroughs

Recent advancements have completely bypassed the limitations of classical SN2 pathways by leveraging radical chemistry and dual catalysis.

Ni/Photoredox Dual Catalysis

In 2025, Cao et al. developed an asymmetric multicomponent cross-electrophile coupling of N-vinyl amides using Ni/photoredox dual catalysis[4]. This reductive protocol utilizes a cheap Hantzsch ester as a reductant, providing direct access to synthetically challenging chiral α -arylamides with exceptional enantioselectivity (up to 99% ee)[4]. This modular approach is highly effective for synthesizing sterically hindered chiral benzylamine derivatives without relying on sensitive organometallic reagents[4].

Radical Carbonyl Catalysis

Traditional cross-coupling fails with inert, bulky alkyl halides. However, a 2025 breakthrough demonstrated the direct α -cross-coupling of benzylamines with highly sterically hindered alkyl iodides (such as 1-adamantyl iodide)[5]. By utilizing pyridoxal as a catalyst, the reaction proceeds via a single-electron transfer (SET) and radical/radical coupling process[5]. The pyridoxal forms a transient imine, stabilizing the α -amino radical and enabling the coupling of massive steric groups in high yields (68%–95%)[5].

Direct Amidation of Tertiary N-Benzylamines

In 2026, a highly effective method was discovered for the direct amidation of tertiary N-benzylamines with acryloyl chloride[3]. This operationally simple reaction transforms deactivated intermediates directly into value-added acrylamides in a single step[3]. It is particularly impactful for the endgame synthesis of covalent drugs, such as the KRASG12C inhibitor MK-1084, bypassing the traditional, inefficient multi-step deprotection sequences[3].

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Direct Debenzylative Amidation for API Synthesis

Objective: Convert a sterically hindered tertiary N-benzylamine directly to an acrylamide API (e.g., MK-1084 precursor).

Causality & Reagent Rationale:

-

Acetonitrile (MeCN): Chosen specifically because it solubilizes the NaI activator without engaging in the deleterious nucleophilic side reactions common to other polar solvents[3].

-

2,6-Lutidine: A sterically hindered base is mandatory. Unlike pyridine, which rapidly consumes acryloyl chloride and suppresses the reaction, the methyl groups on 2,6-lutidine prevent nucleophilic attack on the acid chloride while still neutralizing the generated HCl[3].

Step-by-Step Workflow:

-

Preparation: In a flame-dried flask under an air atmosphere, dissolve the tertiary N-benzylamine (1.0 equiv) in anhydrous MeCN (10 volumes).

-

Activation: Add NaI (2.2 equiv) to the solution and stir for 5 minutes until fully dissolved. Validation Check: The solution should remain clear; precipitation indicates moisture contamination.

-

Base Addition: Inject 2,6-lutidine (1.0 equiv) via syringe.

-

Acylation: Dropwise add acryloyl chloride (2.1 equiv) at room temperature.

-

In-Process Monitoring: Stir the reaction at room temperature for 3–16 hours. Validation Check: Analyze a 10 μ L aliquot via LC-MS. The presence of the transient acyl ammonium salt mass (m/z) confirms successful activation. Complete consumption of the starting material validates the endpoint.

-

Quench & Isolation: Quench with saturated aqueous NaHCO3 . Extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography to isolate the acrylamide API.

Protocol B: Pyridoxal-Catalyzed Radical α -Cross-Coupling

Objective: Synthesize an α -adamantyl benzylamine using radical carbonyl catalysis.

Causality & Reagent Rationale:

-

Pyridoxal Catalyst: Acts as an aldehyde to form a dynamic imine with the benzylamine, significantly lowering the α -C-H bond dissociation energy and stabilizing the resulting radical[5].

-

Base ( NaNH2 ): Facilitates the deprotonation of the imine intermediate to initiate the single-electron transfer (SET) process[5].

Step-by-Step Workflow:

-

Imine Formation: Combine benzylamine (1.5 equiv), 1-adamantyl iodide (1.0 equiv), and pyridoxal catalyst (10 mol%) in 1,2-dimethoxyethane (DME).

-

Radical Initiation: Add NaNH2 (3.0 equiv) at -20 °C. Validation Check: A color change typically indicates the formation of the stabilized radical intermediate.

-

Coupling: Stir at -20 °C for 48 hours. The low temperature controls the radical recombination rate, preventing undesired homocoupling of the adamantyl radicals.

-

Hydrolysis: Quench with water to hydrolyze the transient imine back to the free α -branched primary amine.

-

Purification: Extract with dichloromethane, concentrate, and purify via silica gel chromatography.

Quantitative Data & Yield Comparisons

The table below summarizes the efficiency, scope, and stereoselectivity of the modern catalytic methods discussed.

| Synthetic Methodology | Key Reagents / Catalysts | Substrate Scope | Average Yield | Selectivity / ee% | Reference |

| Ni/Photoredox Cross-Coupling | Ni(0), 4CzIPN, Hantzsch Ester | N-vinyl amides + (hetero)aryl halides | 75% - 92% | >97% ee | Cao et al. (2025)[4] |

| Radical Carbonyl Catalysis | Pyridoxal (10 mol%), NaNH2 | Benzylamines + Bulky Alkyl Iodides | 68% - 95% | N/A (Radical) | CCS Chem (2025)[5] |

| Direct Amidation | Acryloyl Chloride, NaI, 2,6-Lutidine | Tertiary N-benzylamines | 85% - 98% | Chemoselective | Org. Lett. (2026)[3] |

| Oxidative Carbonylation (KR) | Transition-metal catalyst, CO | Racemic hindered benzylamines | 45% (KR max 50%) | up to 97:3 er | Chem Commun (2021)[6] |

Mechanistic Visualizations

The following diagrams illustrate the logical flow and mechanistic pathways of the advanced protocols described above.

Radical carbonyl catalysis cycle for α-cross-coupling with bulky alkyl iodides.

Direct debenzylative amidation workflow for converting N-benzylamines to APIs.

Conclusion

The trajectory of sterically hindered benzylamine synthesis perfectly mirrors the broader evolution of organic chemistry: moving from brute-force thermodynamics to elegant, highly controlled catalytic cycles. By leveraging radical carbonyl catalysis and photoredox systems, drug development professionals can now install massive steric bulk with pinpoint stereochemical accuracy. Furthermore, the discovery of direct debenzylative amidation provides a highly efficient endgame strategy for the synthesis of complex covalent inhibitors, cementing the role of these hindered architectures in the future of targeted therapeutics.

References

-

Catalytic asymmetric oxidative carbonylation-induced kinetic resolution of sterically hindered benzylamines to chiral isoindolinones. Chemical Communications.[Link]

-

Modular Access to Chiral Benzylamines via Ni/Photoredox-Catalyzed Multicomponent Cross-Electrophile Coupling. Organic Letters.[Link]

-

The Use of Sterically Hindered Benzylamines in the Sommelet Reaction. Synthetic Communications.[Link]

-

Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]

-

Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. CCS Chemistry.[Link]

-

The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education.[Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 6. Catalytic asymmetric oxidative carbonylation-induced kinetic resolution of sterically hindered benzylamines to chiral isoindolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of Unsymmetrical N-Heterocyclic Carbene (NHC) Ligands from N-Benzyl-2,4,6-trimethylaniline

Abstract

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, rivaling and often surpassing traditional phosphine ligands in performance and stability.[1][2] Their utility stems from strong σ-donating properties, which form robust bonds with metal centers, and their highly tunable steric and electronic profiles.[1][3] This guide provides a comprehensive, in-depth protocol for the synthesis of an unsymmetrical NHC ligand precursor, specifically 1-benzyl-3-(2,4,6-trimethylphenyl)imidazolium chloride, starting from the readily accessible secondary amine, N-Benzyl-2,4,6-trimethylaniline. The subsequent protocol details the in situ generation of the free carbene and its complexation to a palladium center, a common workflow in catalyst development.

Introduction: The Rationale for Unsymmetrical NHCs

The power of NHC ligands lies in the ability to precisely modify their structure to influence the reactivity and selectivity of a metal catalyst.[1] By introducing different substituents on the two nitrogen atoms of the imidazole ring, one creates an "unsymmetrical" NHC. This asymmetry can be a critical design element for enantioselective catalysis and for fine-tuning the electronic environment of the metal center.

The choice of N-Benzyl-2,4,6-trimethylaniline as a starting material is strategic. It incorporates two distinct and sterically demanding groups:

-

2,4,6-trimethylphenyl (mesityl): A bulky, electron-donating aryl group that provides significant steric shielding to the metal center, enhancing catalyst stability.[4]

-

Benzyl: A less bulky, more flexible group that can influence the ligand's conformational dynamics.

This application note details a robust two-stage synthesis designed for researchers in catalysis and drug development.

Stage 1: Synthesis of the Imidazolium Salt (NHC Precursor) The stable imidazolium salt is the direct precursor to the NHC. The most reliable methods for forming the imidazole ring involve the condensation of a diamine with a one-carbon source.[5][6] Our strategy adapts this principle by first constructing the unsymmetrical N,N'-disubstituted diamine backbone and then executing the cyclization.

Stage 2: Generation of the Free Carbene and Metal Complexation The highly reactive free NHC is generated by deprotonating the imidazolium salt with a strong base.[7][8] To prevent decomposition, this is almost always performed in situ and the carbene is immediately "trapped" by a metal source to form the stable, and often catalytically active, NHC-metal complex.[9]

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of a Pd-NHC complex.

Part I: Synthesis of the Imidazolium Salt Precursor

This section details the two-step preparation of the air-stable imidazolium chloride salt from N-Benzyl-2,4,6-trimethylaniline.

Protocol 2.1: Synthesis of N-Benzyl-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine

Principle: This step involves the nucleophilic substitution of 2-bromoethylamine hydrobromide by N-Benzyl-2,4,6-trimethylaniline. A base is used to neutralize the hydrobromide salt and facilitate the reaction.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| N-Benzyl-2,4,6-trimethylaniline | 225.34 | 5.00 g | 22.19 | 1.0 |

| 2-Bromoethylamine hydrobromide | 204.89 | 4.77 g | 23.30 | 1.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.67 g | 55.48 | 2.5 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup (separatory funnel, beakers)

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add N-Benzyl-2,4,6-trimethylaniline (5.00 g, 22.19 mmol), 2-bromoethylamine hydrobromide (4.77 g, 23.30 mmol), and potassium carbonate (7.67 g, 55.48 mmol).

-

Add acetonitrile (100 mL) and equip the flask with a magnetic stir bar and a reflux condenser.

-

Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Dissolve the oil in dichloromethane (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude diamine product, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of 1-Benzyl-3-(2,4,6-trimethylphenyl)imidazolium Chloride

Principle: The synthesized diamine is cyclized using triethyl orthoformate as a one-carbon source. The reaction is acid-catalyzed and forms the five-membered imidazolium ring.[3][5]

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Crude Diamine (from 2.1) | ~268.40 | ~5.95 g | ~22.19 | 1.0 |

| Triethyl Orthoformate | 148.20 | 4.06 mL | 24.41 | 1.1 |

| Formic Acid (HCOOH) | 46.03 | 0.5 mL | ~13.3 | Catalyst |

| Ethanol (EtOH) | 46.07 | 50 mL | - | - |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Equipment for filtration (Büchner funnel)

Procedure:

-

Place the crude diamine from the previous step into a 100 mL round-bottom flask with a magnetic stir bar.

-

Add ethanol (50 mL), triethyl orthoformate (4.06 mL, 24.41 mmol), and a catalytic amount of formic acid (0.5 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote crystallization.

-

If precipitation is slow, add diethyl ether to induce the formation of a solid.

-

Collect the resulting white or off-white solid by vacuum filtration, washing with cold diethyl ether.

-

Dry the solid under vacuum to yield the final imidazolium chloride product.

Expected Characterization Data:

| Compound | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) |

| Imidazolium Salt | ~9.5-10.5 (s, 1H, N-C H-N) | ~138-142 (N-C H-N) |

| ~7.3-7.5 (m, 5H, Benzyl-ArH ) | ~130 (Mesityl-C -N) | |

| ~7.0 (s, 2H, Mesityl-ArH ) | ~54 (Benzyl C H₂) | |

| ~5.5 (s, 2H, Benzyl-C H₂) | ~21 (Mesityl-Ar-C H₃) | |

| ~2.3 (s, 3H, para-Me), ~2.1 (s, 6H, ortho-Me) | ~18 (Mesityl-Ar-C H₃) |

Part II: Generation of Free NHC and Metal Complexation

Principle: The C2-proton of the imidazolium salt is acidic (pKa ≈ 20-24 in DMSO) and can be removed by a strong base.[7][8] The resulting free carbene is a potent nucleophile and ligand. This protocol describes its in situ generation and trapping with an allyl palladium dimer to form a well-defined, air-stable organometallic complex.

Safety Note: This procedure involves air- and moisture-sensitive reagents. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox. All solvents must be anhydrous.

Protocol 3.1: Synthesis of [1-Benzyl-3-(2,4,6-trimethylphenyl)imidazol-2-ylidene]Pd(allyl)Cl

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Imidazolium Chloride (from 2.2) | 312.85 | 313 mg | 1.0 | 1.0 |

| Potassium Hexamethyldisilazide (KHMDS) | 199.44 | 210 mg | 1.05 | 1.05 |

| Allylpalladium(II) Chloride Dimer | 365.74 | 183 mg | 0.5 | 0.5 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - | - |

Equipment:

-

Schlenk flasks (50 mL)

-

Schlenk line or glovebox

-

Magnetic stirrer

-

Syringes and cannulas for inert atmosphere transfers

Procedure:

-

In a glovebox or under a positive pressure of argon, add the imidazolium chloride salt (313 mg, 1.0 mmol) and a magnetic stir bar to a 50 mL Schlenk flask.

-

Add anhydrous THF (20 mL) to dissolve the salt.

-

In a separate Schlenk flask, dissolve KHMDS (210 mg, 1.05 mmol) in anhydrous THF (10 mL).

-

Cool the imidazolium salt solution to -78°C using a dry ice/acetone bath.

-

Slowly add the KHMDS solution dropwise to the imidazolium salt solution via cannula or syringe over 10 minutes.

-

Scientist's Note: Slow addition at low temperature is critical to control the exothermic deprotonation and prevent side reactions. The formation of the free carbene is often indicated by a color change.

-

-

Allow the mixture to stir at -78°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

In a separate flask, dissolve the allylpalladium(II) chloride dimer (183 mg, 0.5 mmol) in THF (10 mL).

-

Slowly add the palladium solution to the free carbene solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction mixture typically becomes a clear, pale-yellow solution.

-

Remove the solvent in vacuo. The resulting solid is the crude product.

-

The product can be purified by washing with a non-polar solvent like pentane to remove organic byproducts, followed by recrystallization from a solvent system like dichloromethane/hexane.

Expected Characterization:

-

¹H NMR: The most significant change is the complete disappearance of the acidic imidazolium proton signal from ~9.5-10.5 ppm.[7] New signals corresponding to the allyl group will appear.

-

¹³C NMR: The carbene carbon coordinated to the palladium will appear as a characteristic signal in the range of 160-180 ppm. This is a significant downfield shift compared to the C2 carbon of the imidazolium salt precursor.[7]

Chemical Structuresdot

digraph "Chemical Structures" { graph [fontname="Arial"]; node [shape=none, fontname="Arial"];

}

Sources

- 1. scholarworks.uno.edu [scholarworks.uno.edu]

- 2. N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Heterocyclic Carbenes (NHCs): An Introduction | IntechOpen [intechopen.com]

- 7. Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis | IntechOpen [intechopen.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: N-Benzyl-2,4,6-trimethylaniline (NBTMA) as a Sterically Hindered Non-Nucleophilic Base in Advanced Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Introduction & Mechanistic Rationale

In complex molecule synthesis and late-stage functionalization, the selection of an appropriate base is critical. The chemist must carefully balance proton abstraction (basicity) against the risk of unwanted side reactions (nucleophilicity). While N,N-diisopropylethylamine (DIPEA/Hünig's base) and 2,2,6,6-tetramethylpiperidine (TMP) are standard non-nucleophilic bases, highly electrophilic substrates—such as reactive alkyl triflates or sensitive acyl chlorides—can still suffer from parasitic quaternization or nucleophilic degradation. [1] serves as a highly specialized, ultra-hindered alternative for these demanding scenarios. Structurally, NBTMA is a secondary amine flanked by a benzyl group and a mesityl (2,4,6-trimethylphenyl) ring.

The Causality of Steric Shielding: The unique efficacy of NBTMA is rooted in its 3D conformation. The two ortho-methyl groups on the mesityl ring induce severe allylic strain (A-strain), restricting rotation around the N-Aryl bond. This physical barrier blocks the nitrogen lone pair from achieving the Bürgi-Dunitz trajectory required for nucleophilic attack [2]. Furthermore, the benzyl group provides an additional layer of spatial occlusion while significantly enhancing the lipophilicity of the molecule. This ensures quantitative solubility in non-polar solvents (e.g., toluene, hexanes) where ionic byproducts readily precipitate, driving reactions forward via Le Chatelier's principle[3].

Physicochemical Properties

The following table summarizes the quantitative and structural data for NBTMA, providing a baseline for reaction calculations and solvent compatibility.

| Property | Value / Description |

| Chemical Name | N-Benzyl-2,4,6-trimethylaniline |

| Common Abbreviation | NBTMA |

| CAS Number | 60882-91-9 |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| Physical State | Pale yellow to colorless oil |

| Steric Profile | Extremely hindered (Mesityl + Benzyl occlusion) |

| Nucleophilicity | Negligible (Blocked SN2 trajectory) |

| Primary Utility | Acid scavenger; Precursor to bulky lithium amides |

Mechanistic Pathway & Workflow

The diagram below illustrates the logical flow of NBTMA's mechanism of action. By utilizing steric bulk, the kinetic barrier for nucleophilic attack becomes insurmountable, forcing the reaction down the thermodynamic pathway of proton abstraction.

Fig 1: Mechanistic pathway of NBTMA demonstrating steric shielding against nucleophilic attack.

Experimental Protocols

Protocol A: NBTMA as a Mild Acid Scavenger in Sensitive Alkylations

Objective: To neutralize hydrohalic acids (HX) generated during the alkylation of sensitive alcohols/amines without the base competitively reacting with the electrophile. Causality for Choice: Standard tertiary amines can form reactive ketenes (from acid chlorides) or undergo quaternization. NBTMA's secondary, yet completely shielded nature, allows it to act as a pure proton sponge [4].

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Add the nucleophilic substrate (1.0 eq) and NBTMA (1.2 eq) in anhydrous dichloromethane (DCM) or toluene (0.1 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the upcoming electrophile addition.

-

Addition: Add the highly reactive electrophile (e.g., triflic anhydride or a reactive alkyl halide) (1.1 eq) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. The NBTMA·HX salt is highly lipophilic; however, washing the organic layer with mild 1M HCl (if the product is acid-stable) removes the protonated NBTMA.

Self-Validation Checkpoints:

-

Visual Cue: The precipitation of NBTMA·HCl/HBr salts in non-polar solvents (like toluene) serves as an immediate, visual confirmation that proton scavenging is occurring.

-

TLC Monitoring: NBTMA has a distinct, high Rf value in hexane/ethyl acetate mixtures due to its lipophilicity. Disappearance of the substrate without the appearance of base-adduct side spots validates the non-nucleophilic nature of the reaction.

Protocol B: Generation of Li-NBTMA for Ultra-Bulky Kinetic Deprotonation

Objective: Synthesis of Lithium N-benzyl-2,4,6-trimethylanilide (Li-NBTMA) for the strictly kinetic deprotonation of unsymmetrical ketones. Causality for Choice: While Lithium diisopropylamide (LDA) is the industry standard, its isopropyl groups can sometimes fail to prevent competitive nucleophilic addition to unhindered aldehydes, or allow equilibration to the thermodynamic enolate. Li-NBTMA's massive steric bulk absolutely precludes carbonyl addition, forcing 100% kinetic enolate formation.

Step-by-Step Methodology:

-

Solvent & Reagent Prep: In a flame-dried Schlenk flask under argon, dissolve NBTMA (1.05 eq) in anhydrous Tetrahydrofuran (THF) to create a 0.5 M solution. Causality: THF is required as it coordinates to the lithium cation, breaking down aggregates and increasing base reactivity.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.0 eq) dropwise.

-

Maturation: Stir at -78 °C for 10 minutes, then warm to 0 °C for 30 minutes to ensure complete deprotonation of the NBTMA.

-

Enolization: Re-cool the newly formed Li-NBTMA solution to -78 °C. Add the carbonyl substrate (1.0 eq in THF) dropwise down the side of the flask. Stir for 1 hour at -78 °C.

-

Trapping: Add the desired electrophile (e.g., TMS-Cl for silyl enol ethers) and slowly warm to room temperature.

Self-Validation Checkpoints:

-

Colorimetric Validation: The addition of n-BuLi to NBTMA typically results in a distinct pale yellow to bright yellow color change at 0 °C, confirming the formation of the active lithium amide species.

-

Temperature Control: Maintaining -78 °C during substrate addition ensures the deprotonation is strictly kinetically controlled; any temperature spike will be reflected in a loss of regioselectivity in the final NMR analysis.

Fig 2: Step-by-step workflow for the generation and application of the Li-NBTMA kinetic base.

References

-

DergiPark Academic. "Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines." Journal of Faculty of Pharmacy of Ankara University. Available at:[Link]

- Google Patents. "1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine) (US5296493A)." United States Patent Office.

-

Semantic Scholar. "Ruthenium complexes bearing α-diimine ligands and their catalytic applications in N-alkylation of amines." Tetrahedron Letters. Available at:[Link]

Synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium Salts: An Application Note and Experimental Protocol

Introduction

N-benzyl-N-methyl-2,4,6-trimethylanilinium salts represent a class of quaternary ammonium compounds characterized by a sterically hindered nitrogen center. This structural feature imparts unique chemical and physical properties, making them valuable scaffolds in various research and development domains. Their applications span from their use as phase-transfer catalysts in organic synthesis to their investigation as potential antimicrobial agents and components in materials science. The significant steric hindrance around the positively charged nitrogen atom, provided by the ortho-methyl groups of the mesitylene ring and the N-benzyl and N-methyl substituents, can enhance stability and influence reactivity in specific chemical transformations.[1][2][3]

The synthesis of these sterically encumbered quaternary ammonium salts, however, presents a notable challenge. The nucleophilicity of the parent tertiary amine, N,N,2,4,6-pentamethylaniline, is significantly diminished due to the electronic effects of the aromatic ring and, more importantly, the steric hindrance imposed by the two ortho-methyl groups and the N,N-dimethyl substituents.[4] This reduced reactivity necessitates carefully optimized reaction conditions to achieve efficient quaternization with a benzylating agent.

This application note provides a detailed, reliable, and reproducible experimental protocol for the synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium salts. We will delve into the mechanistic rationale behind the procedural steps, offering insights gleaned from practical laboratory experience to guide researchers in successfully preparing these challenging yet valuable compounds.

Mechanistic Considerations: The SN2 Quaternization

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The tertiary amine, N,N,2,4,6-pentamethylaniline, acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, and simultaneously, the carbon-halogen bond is cleaved, displacing the halide as a leaving group.

Several factors critically influence the success of this quaternization:

-

Nucleophilicity of the Amine: As previously mentioned, the steric bulk around the nitrogen atom in N,N,2,4,6-pentamethylaniline significantly impedes its ability to attack the electrophile.[4]

-

Nature of the Electrophile: Benzyl halides are excellent electrophiles for SN2 reactions due to the ability of the phenyl ring to stabilize the transition state. Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of the bromide ion.

-

Solvent Effects: The choice of solvent is crucial. A polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is ideal. These solvents can solvate the cation that forms in the transition state, thereby stabilizing it and accelerating the reaction rate, without strongly solvating the nucleophile, which would hinder its reactivity.

-

Temperature and Reaction Time: Due to the sterically hindered nature of the reactants, elevated temperatures and prolonged reaction times are typically required to drive the reaction to completion.[5]

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a direct quaternization step.

Caption: General reaction scheme for the synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium bromide.

Detailed Experimental Protocol

This protocol details the synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| N,N,2,4,6-Pentamethylaniline | ≥98% | Alfa Aesar | 13021-15-3 | [6] |

| Benzyl Bromide | ≥99% | Sigma-Aldrich | 100-39-0 | Lachrymator; handle in a fume hood. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 | Use a dry solvent for optimal results. |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 | Used for precipitation and washing. |

| Deuterated Chloroform (CDCl₃) | For NMR | Cambridge Isotope Laboratories | 865-49-6 | For product characterization. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Glass funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Melting point apparatus

Step-by-Step Procedure

1. Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N,2,4,6-pentamethylaniline (1.63 g, 10.0 mmol).

-

Under a gentle stream of nitrogen, add 30 mL of anhydrous acetonitrile to dissolve the amine.

-

Attach a reflux condenser to the flask and maintain the nitrogen atmosphere.

Expert Insight: The use of an inert atmosphere is crucial to prevent the reaction of the amine with atmospheric moisture and carbon dioxide, which could lead to the formation of byproducts. Anhydrous conditions are essential as water can compete with the amine as a nucleophile.

2. Addition of Benzylating Agent:

-

While stirring the solution at room temperature, add benzyl bromide (1.3 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe.

-

A slight exotherm may be observed upon addition.

Expert Insight: A slight excess of the alkylating agent is used to ensure complete conversion of the sterically hindered amine. Adding the benzyl bromide dropwise helps to control any initial exothermic reaction.

3. Reaction Conditions:

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired. The disappearance of the starting amine spot is a good indicator of reaction completion.

Expert Insight: The prolonged reflux period is necessary to overcome the high activation energy barrier associated with the reaction of a sterically hindered nucleophile. Patience is key to achieving a good yield.

4. Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of acetonitrile to approximately 10 mL using a rotary evaporator.

-

Slowly add anhydrous diethyl ether (approx. 50-60 mL) to the concentrated solution with vigorous stirring. The product will precipitate as a white solid.

-

Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the precipitate with two portions of cold anhydrous diethyl ether (2 x 20 mL).

-

Dry the product under high vacuum to remove residual solvents.

Expert Insight: Diethyl ether is an excellent solvent for precipitating the ionic product from the more polar acetonitrile solution. Washing with cold ether minimizes the loss of product due to slight solubility.

Characterization

The final product, N-benzyl-N-methyl-2,4,6-trimethylanilinium bromide, should be a white to off-white crystalline solid.

-

Yield: Typically 75-85%.

-

Melting Point: Determine using a standard melting point apparatus.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): characteristic peaks for the benzyl protons, N-methyl protons, aromatic protons, and the methyl groups on the mesitylene ring.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals corresponding to the different carbon atoms in the molecule.

-

Mass Spectrometry (ESI+): Calculation of the m/z for the cation [C₁₈H₂₄N]⁺.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the target anilinium salt.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The successful synthesis of the target compound is confirmed through a combination of physical and spectroscopic data. A sharp melting point is indicative of a pure compound. Furthermore, the spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) provide unambiguous structural confirmation. The expected proton and carbon signals, along with the correct molecular ion peak in the mass spectrum, will validate the identity and purity of the N-benzyl-N-methyl-2,4,6-trimethylanilinium salt. Any significant deviation from the expected data would indicate the presence of impurities or an incomplete reaction, prompting further purification or optimization of the reaction conditions.

Conclusion

The synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium salts, while challenging due to steric hindrance, can be reliably achieved through the carefully controlled SN2 reaction outlined in this protocol. By understanding the mechanistic principles and adhering to the detailed experimental steps, researchers can successfully prepare these valuable compounds for a wide range of applications in synthetic chemistry and materials science. The provided insights and workflow aim to empower scientists to confidently tackle this synthesis and explore the potential of these unique quaternary ammonium salts.

References

-

Fujita, H., Sasamoto, O., Kobayashi, S., Kitamura, M., & Kunishima, M. (2022). Synthesis and characterization of tetraphenylammonium salts. Nature Communications, 13(1), 2537. [Link][2][7]

-

Kuča, K., Kivala, M., & Dohnal, V. (2003). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Molecules, 8(10), 195-201. [Link][5]

-

ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Link][4]

-

Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT: 2,6-DIOXO-1-PHENYL-4-BENZYL-1,4-DIAZABICYCLO[3.3.0]OCTANE. Organic Syntheses, 67, 133. [Link][8]

-

Hojo, M., et al. (2022). Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization. Organic Letters, 24(32), 6060–6065. [Link][9]

-

Google Patents. (n.d.). New quaternization method. [10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of tetraphenylammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3755334A - New quaternization method - Google Patents [patents.google.com]

Application of N-Benzyl-2,4,6-trimethylaniline in dye synthesis

Application Note: N-Benzyl-2,4,6-trimethylaniline in the Synthesis of Sterically Encumbered Dyes and Luminescent Probes

Executive Summary

In the development of advanced fluorophores, luminescent transition metal complexes, and industrial colorants, controlling intermolecular interactions is a critical design parameter. Aggregation-caused quenching (ACQ) and non-radiative decay pathways severely limit the efficacy of dyes in biological imaging, organic light-emitting diodes (OLEDs), and textile printing.

N-Benzyl-2,4,6-trimethylaniline (also known as N-benzylmesidine) serves as a highly specialized, sterically hindered secondary amine building block. By incorporating this bulky moiety into dye scaffolds, chemists can introduce orthogonal steric shields that protect the chromophore's π-system. This application note details the mechanistic rationale, synthetic protocols, and photophysical benefits of utilizing N-benzyl-2,4,6-trimethylaniline in dye synthesis.

Mechanistic Insights: The Causality of Steric Shielding

The utility of N-benzyl-2,4,6-trimethylaniline lies in its unique dual-steric profile. When coupled to a dye core (such as an imidazo-phenanthroline ligand or a triarylmethane backbone), the 2,4,6-trimethyl (mesityl) group is forced out of the plane of the main chromophore due to severe ortho-methyl steric clashes. Simultaneously, the N-benzyl group provides a flexible, bulky "cap."

Together, these groups create a protective microenvironment around the dye core. This structural encumbrance directly causes three beneficial outcomes:

-

Prevention of π-π Stacking: Physical blocking prevents adjacent dye molecules from approaching close enough to form excimers, thereby suppressing ACQ.

-

Restriction of Intramolecular Motion: The extreme steric bulk restricts the free rotation of adjacent aryl rings, shutting down non-radiative vibrational relaxation pathways.

-

Enhanced Photostability: The shielded chromophore is less susceptible to nucleophilic attack or reactive oxygen species (ROS) degradation, leading to superior lightfastness.

Mechanism of steric shielding by N-benzyl-2,4,6-trimethylaniline preventing dye quenching.

Application I: Highly Luminescent Ruthenium(II) Polypyridyl Complexes

Ruthenium(II) complexes bearing imidazo[4,5-f][1,10]phenanthroline ligands are premier candidates for photoredox catalysis and DNA-binding probes. However, their quantum yields are often compromised by solvent interactions. Using N-benzyl-2,4,6-trimethylaniline to synthesize mono- or di-substituted imidazo-phenanthroline ligands maximizes the luminescence quantum yield by shielding the metal-to-ligand charge-transfer (MLCT) state [1].

Protocol 1.1: Synthesis of N-Benzyl-mesityl-imidazo[4,5-f][1,10]phenanthroline Ligand

This protocol utilizes a modified Debus-Radziszewski condensation. The acidic medium promotes imine formation, while ammonium acetate provides the crucial nitrogen source for imidazole ring closure.

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask, combine 1,10-phenanthroline-5,6-dione (1.0 eq, 5.0 mmol), N-benzyl-2,4,6-trimethylaniline (1.2 eq, 6.0 mmol), and the desired aryl aldehyde (1.0 eq, 5.0 mmol) in 30 mL of glacial acetic acid.

-

Condensation: Add ammonium acetate ( NH4OAc , 10.0 eq, 50.0 mmol) in one portion.

-

Reflux & Validation: Heat the mixture to 135 °C under an inert argon atmosphere for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Alumina, 5% MeOH in DCM). The reaction is complete when the characteristic yellow-orange color of the dione transitions to a deep, dark red/brown solution.

-

Isolation: Cool the mixture to room temperature. Neutralize dropwise with concentrated aqueous ammonia until pH 7–8 is reached. Extract the aqueous layer with dichloromethane ( 3×50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and purify via neutral alumina column chromatography to yield the sterically hindered ligand.

Protocol 1.2: Complexation with Ruthenium

-

Metallation: Suspend the synthesized ligand (1.0 eq) and cis-[Ru(bpy)2Cl2] (1.0 eq) in a 3:1 v/v mixture of EtOH/ H2O .

-

Microwave Irradiation: Heat in a dedicated microwave synthesizer at 120 °C for 30 minutes. Causality: Standard reflux often fails or requires >48 hours due to the extreme steric hindrance of the mesityl group blocking the coordination sphere. Microwave heating drastically accelerates the ligand exchange.

-

Anion Exchange: Cool to room temperature and precipitate the complex by adding a saturated aqueous solution of NH4PF6 . Filter and wash with cold water and diethyl ether to isolate the bright orange [Ru(bpy)2(Ligand)][PF6]2 dye.

Synthetic workflow for sterically shielded Ru(II) luminescent complexes.

Data Presentation: Photophysical Impact

The introduction of the N-benzyl-mesityl group significantly alters the photophysics of the resulting dye compared to unsubstituted or less hindered variants.

Table 1: Comparative Photophysical Properties of Ru(II) Imidazo-phenanthroline Complexes

| Ligand Substitution | Absorption Max (LC / MLCT) | Emission Max (nm) | Quantum Yield ( Φ ) | Relative Photostability |

| Unsubstituted (NH) | 285 nm / 450 nm | ~600 nm | 0.04 | Baseline |

| N-Phenyl | 285 nm / 455 nm | ~605 nm | 0.06 | Moderate |

| N-Benzyl-Mesityl | 285 nm / 460 nm | ~615 nm | > 0.10 | Excellent (Shielded) |

(Note: Data reflects typical trends where bulky monosubstitution yields maximum luminescence quantum yield in aerated solvents by preventing solvent-assisted quenching [1].)

Application II: Buchwald-Hartwig Cross-Coupling for Advanced Organic Dyes

In industrial applications, triarylmethane and squaraine dyes are prized for their intense molar absorptivity but often suffer from poor lightfastness and chlorine resistance. Incorporating N-benzyl-2,4,6-trimethylaniline via Palladium-catalyzed C-N coupling yields dyes with superior environmental resistance and deep color density [2].

Protocol 2.1: Pd-Catalyzed Amination of Halogenated Dye Cores

This protocol requires a highly active catalyst system. The extreme steric bulk of the amine necessitates an electron-rich, bulky phosphine ligand to facilitate the challenging reductive elimination step.

-

Setup: In an oven-dried Schlenk flask, combine the halogenated dye core (e.g., a brominated triarylmethane precursor, 1.0 eq, 10 mmol), N-benzyl-2,4,6-trimethylaniline (1.1 eq, 11 mmol), and sodium tert-butoxide ( NaOtBu , 1.5 eq, 15 mmol) in 50 mL of anhydrous, degassed toluene.

-

Catalyst Addition: Under a strict nitrogen stream, add Palladium(II) acetate ( Pd(OAc)2 , 5 mol%) and tri-tert-butylphosphine tetraphenylborate complex ( tBu3P⋅HBPh4 , 10 mol%).

-

Causality: tBu3P is critical here; less bulky phosphines (like PPh3 ) will fail to push the catalytic cycle forward due to the inability to accommodate the mesityl bulk during the C-N bond formation.

-

-

Reaction: Seal the flask and stir at 110 °C for 6 hours.

-

Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution. TLC (Hexane/EtOAc) should confirm the complete consumption of the aryl bromide.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over MgSO4 , and concentrate. Purify via recrystallization from ethanol to yield the highly stable, sterically protected dye.

References

-

Monosubstitution of 1H-Imidazo[4,5-f][1,10]phenanthroline Ligands Yields Maximum Luminescence Quantum Yield in Ruthenium Complexes. D-NB.info (German National Library Repository). Retrieved from:[Link]

- Novel compound, coloring composition for dyeing or printing, inkjet ink, method for printing fabric, and dyed or printed fabric (CN106661337A).Google Patents.

Application Note: Comprehensive Structural Characterization of N-Benzyl-2,4,6-trimethylaniline by NMR and Mass Spectrometry

Abstract

This application note provides a detailed guide for the comprehensive structural characterization of N-Benzyl-2,4,6-trimethylaniline, a substituted aromatic amine. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and expected spectral data are detailed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous compound identification and purity assessment.

Introduction

N-Benzyl-2,4,6-trimethylaniline is a secondary aromatic amine that serves as a valuable building block in organic synthesis and may arise as a metabolite in drug metabolism studies.[1] Its structure, featuring a sterically hindered aniline core and a benzyl substituent, gives rise to distinct spectroscopic signatures. Accurate and thorough characterization is paramount to ensure the identity, purity, and quality of the material used in subsequent research and development, particularly in fields where structural integrity is critical.

This guide moves beyond a simple listing of procedures to offer insights into why specific methods and parameters are chosen, grounding the protocols in established analytical principles. We will detail sample preparation, data acquisition, and interpretation for ¹H NMR, ¹³C NMR, and GC-MS, providing a self-validating system for the conclusive identification of this compound.

Synthesis Context: Reductive Amination Pathway

A common and efficient route for the synthesis of N-Benzyl-2,4,6-trimethylaniline is the reductive amination of 2,4,6-trimethylaniline with benzaldehyde. This two-step, one-pot reaction first involves the formation of a Schiff base intermediate, which is then reduced in situ using a reducing agent like sodium borohydride.[1] Understanding this synthetic route is crucial as it informs the potential impurity profile, which may include unreacted starting materials or the intermediate Schiff base. The analytical methods described herein are adept at distinguishing the desired product from these potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei within a molecule.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. The following protocol is designed to produce a homogeneous, contaminant-free sample suitable for high-resolution NMR.[2][3][4]

Rationale: The goal is to create a solution free of particulate matter and paramagnetic impurities, which can disrupt magnetic field homogeneity, leading to poor spectral resolution (broad peaks).[2] Using a deuterated solvent is essential for the spectrometer's lock system and to avoid large, interfering solvent signals in ¹H NMR.[4][5]

Procedure:

-

Weighing: Accurately weigh 5-10 mg of N-Benzyl-2,4,6-trimethylaniline into a clean, dry vial.[5] This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without leading to solubility issues or peak broadening from aggregation.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+) to the vial. CDCl₃ is an excellent choice for this compound due to its good solvating power for nonpolar to moderately polar molecules and its relatively simple residual solvent peak.

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Filtration: To remove any dust or particulate matter, filter the solution directly into a high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or glass wool at the neck serves as an effective filter.[3][4]

-

Volume Check: Ensure the sample height in the NMR tube is between 4 and 5 cm (approximately 0.55-0.65 mL).[5] This specific volume is optimal for positioning within the instrument's detection coil, which is critical for achieving good line shape and simplifying the shimming process.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} |

| Spectrometer Frequency | 400 MHz | 101 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |